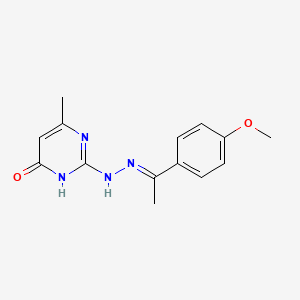![molecular formula C17H20N2O B6033045 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6033045.png)
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as JNJ-7925476, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and is a selective antagonist of the dopamine D2 receptor. The purpose of
Wirkmechanismus
The mechanism of action of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily based on its selective antagonistic activity against the dopamine D2 receptor. This receptor is involved in several neurological and psychiatric disorders, and its blockade has been shown to have therapeutic benefits. By selectively blocking the dopamine D2 receptor, 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily based on its selective antagonistic activity against the dopamine D2 receptor. Studies have shown that this compound can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders. The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are dependent on the dose, duration of treatment, and the specific disorder being treated.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily based on its selective antagonistic activity against the dopamine D2 receptor. This compound can be used to study the dopaminergic system, which is involved in several neurological and psychiatric disorders. The limitations of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily related to its potential side effects and toxicity. This compound should be used with caution and under appropriate safety protocols.
Zukünftige Richtungen
The future directions of research on 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily focused on its potential therapeutic applications. Studies are ongoing to explore the efficacy and safety of this compound in the treatment of schizophrenia, Parkinson's disease, and addiction. Additionally, research is being conducted to optimize the synthesis method of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol and to develop new analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves a multi-step process. The first step involves the reaction of 3-pyridinylmethylamine with 4-chlorophenylacetic acid to form 4-{[2-(3-pyridinyl)-1-acetylamino]methyl}phenol. This intermediate compound is then reduced with sodium borohydride to obtain 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily focused on its potential therapeutic applications. This compound has been shown to have selective antagonistic activity against the dopamine D2 receptor, which is involved in several neurological and psychiatric disorders. Studies have shown that 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has potential applications in the treatment of schizophrenia, Parkinson's disease, and addiction.
Eigenschaften
IUPAC Name |
4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16-8-6-14(7-9-16)13-19-11-2-1-5-17(19)15-4-3-10-18-12-15/h3-4,6-10,12,17,20H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVCQVCKCEUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B6032963.png)
![(5S)-5-{[{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6032968.png)

![N-[3-(2-pyridinyl)propyl]-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032996.png)
![N-cyclohexyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6033004.png)
![1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6033006.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6033012.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(3-methylbenzyl)methanamine](/img/structure/B6033025.png)

![N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6033038.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine](/img/structure/B6033052.png)
![N-(3-chloro-4-methoxyphenyl)-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B6033055.png)
![1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6033069.png)